molecular formula C19H16N2O3S B2931058 2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-65-6

2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2931058
CAS No.: 866811-65-6
M. Wt: 352.41
InChI Key: LTKAWUHBTWHJCA-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core with a thione group, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate chromeno[2,3-d]pyrimidine. This intermediate is then subjected to thionation using reagents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by upregulating pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This leads to cell cycle arrest and programmed cell death. The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of a chromeno-pyrimidine core with a thione group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-22-15-9-5-7-12(16(15)23-2)17-20-18-13(19(25)21-17)10-11-6-3-4-8-14(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKAWUHBTWHJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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